molecular formula C5H13N3S B1624127 N,N-Diethylhydrazinecarbothioamide CAS No. 21198-48-1

N,N-Diethylhydrazinecarbothioamide

Cat. No.: B1624127
CAS No.: 21198-48-1
M. Wt: 147.24 g/mol
InChI Key: VHVCXPOTKXZFCZ-UHFFFAOYSA-N
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Description

Overview of Thiosemicarbazide (B42300) Derivatives in Contemporary Chemical Research

Thiosemicarbazide derivatives are pivotal in modern chemical research due to their wide-ranging applications. They are extensively used as intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are themselves important pharmacophores. nih.gov The reaction of thiosemicarbazides with aldehydes and ketones readily forms thiosemicarbazones, a class of Schiff bases with significant biological activities. mdpi.comnih.gov

The presence of nitrogen and sulfur donor atoms makes thiosemicarbazide derivatives excellent ligands in coordination chemistry, forming stable complexes with a variety of transition metals. mdpi.comresearchgate.net These metal complexes are often studied for their enhanced biological properties compared to the free ligands, including antibacterial, antifungal, antiviral, and anticancer activities. nih.govnih.gov The ability to tune the electronic and steric properties of the ligand by varying the substituents on the nitrogen atoms allows for the systematic modification of the properties of the resulting metal complexes.

Significance and Research Trajectories of N,N-Diethylhydrazinecarbothioamide and its Analogues

This compound, as a member of the N,N-dialkyl-substituted thiosemicarbazide family, holds potential significance in several research domains. The diethyl substitution at the N-4 position influences the electronic and steric environment of the molecule, which can affect its reactivity, coordination ability, and biological activity.

Research on analogous N,N-dialkyl thiosemicarbazones has shown that these compounds and their metal complexes exhibit interesting chemical and biological properties. For instance, studies on dehydroacetic acid N4-diethylthiosemicarbazone have detailed its coordination behavior with cobalt, nickel, and copper ions. researchgate.net The exploration of such analogues suggests that this compound could serve as a valuable building block for synthesizing novel compounds with tailored properties. Future research trajectories likely focus on the synthesis and characterization of this compound, followed by an investigation into its coordination chemistry and a thorough evaluation of the biological activities of both the free ligand and its metal complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21198-48-1

Molecular Formula

C5H13N3S

Molecular Weight

147.24 g/mol

IUPAC Name

3-amino-1,1-diethylthiourea

InChI

InChI=1S/C5H13N3S/c1-3-8(4-2)5(9)7-6/h3-4,6H2,1-2H3,(H,7,9)

InChI Key

VHVCXPOTKXZFCZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)NN

Canonical SMILES

CCN(CC)C(=S)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Hydrazinecarbothioamide Frameworks

The most prevalent and general method for synthesizing hydrazinecarbothioamide frameworks involves the nucleophilic addition of hydrazine (B178648) derivatives to isothiocyanates. researchgate.net This reaction is highly efficient and adaptable, allowing for the preparation of a wide array of substituted thiosemicarbazides by varying the substituents on both the hydrazine and isothiocyanate precursors. researchgate.netnih.gov

Alternative strategies to access this scaffold include:

Reaction of Hydrazines with Carbon Disulfide: This method provides a cost-effective route for preparing thiocarbohydrazide, a foundational building block for more complex derivatives. arkat-usa.org

Hydrazinolysis of Dialkyl Xanthates: High yields of thiocarbohydrazides can be achieved by warming dialkyl xanthates with hydrazine. arkat-usa.org

Rearrangement of Hydrazoniumthiocyanate: Thiosemicarbazide (B42300) can be formed by heating aqueous solutions of hydrazoniumthiocyanate, though this can be accompanied by dissociation. google.com

Condensation Reactions: Thiosemicarbazones, which can be seen as derivatives of the hydrazinecarbothioamide framework, are commonly synthesized through the condensation of a thiosemicarbazide with an aldehyde or ketone. nih.govnih.gov

These synthetic routes are summarized in the table below.

Starting MaterialsReagents/ConditionsProduct Framework
Hydrazine Derivative + IsothiocyanateVarious solvents (e.g., Pyridine (B92270), Ethanol)Hydrazinecarbothioamide
Hydrazine + Carbon DisulfideBaseDithiocarbazate Intermediate
Carbohydrazide + Aryl IsothiocyanateBase (e.g., NaOH, KOH)1,4-Disubstituted Thiosemicarbazide
Thiosemicarbazide + Aldehyde/KetoneMethanol (B129727), Room TemperatureThiosemicarbazone

Directed Synthesis and Optimization Strategies for N,N-Diethylhydrazinecarbothioamide and Related Structures

The specific synthesis of this compound involves the reaction of a 1,1-diethylhydrazine (B1346890) precursor. The synthesis of 1,1-diethylhydrazine itself can be achieved through a modified procedure involving the nitrosation of diethylamine, followed by reduction of the intermediate N-nitrosodiethylamine. pleiades.online

While specific literature detailing the optimization of this compound synthesis is not abundant, general principles for analogous reactions can be applied. Optimization strategies typically focus on refining reaction parameters to maximize yield and purity. Key variables include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in related syntheses of N,N-disubstituted carboxamides, bases like pyridine or 1-methylimidazole (B24206) are used to facilitate the reaction, often at room temperature, achieving high yields in short reaction times. google.com Protocols for solid-phase synthesis have also been developed for related N-amino peptides, which can streamline the process and improve purity. chemrxiv.org

Derivatization Approaches for Functional Modulators

The hydrazinecarbothioamide scaffold is a rich platform for derivatization, enabling the synthesis of functional modulators with diverse properties. The polyfunctional nature of these molecules, possessing multiple nucleophilic sites, allows for a wide range of chemical transformations. researchgate.net

Key derivatization strategies include:

Cyclization Reactions: Thiosemicarbazides are extensively used as precursors for a multitude of heterocyclic compounds, including pyrazoles, thiazoles, triazoles, thiadiazoles, and oxadiazoles. researchgate.netchemmethod.com For example, reacting 1,4-disubstituted thiosemicarbazides with sodium hydroxide (B78521) can lead to the formation of 1,2,4-triazole (B32235) rings. nih.gov

Reaction at the Sulfur Atom: The sulfur atom can be alkylated to form S-alkylisothiobiurea derivatives, which can then undergo further cyclization. researchgate.net

Condensation to Form Schiff Bases: The terminal amino group readily condenses with aldehydes and ketones to form thiosemicarbazones (an imine linkage, -N=CH-), which are themselves important functional molecules. nih.gov

Mannich Reactions: New Mannich bases can be synthesized from triazole rings derived from thiosemicarbazides, further expanding the chemical space. nih.gov

These derivatization approaches are crucial for developing molecules with specific biological or material properties, as the modifications can significantly alter factors like chelating ability, reactivity, and interaction with biological targets. tandfonline.com

Mechanistic Investigations of Reactions Involving Hydrazinecarbothioamide Derivatives

Understanding the reaction mechanisms of hydrazinecarbothioamide derivatives is essential for controlling reaction outcomes and designing novel synthetic pathways. These compounds can exist in tautomeric forms, primarily the thione and thiol forms, which influences their reactivity. researchgate.net

Kinetic and mechanistic studies have been performed on reactions such as the oxidation of thiosemicarbazide and its derivatives. researchgate.net These studies often reveal the order of the reaction with respect to each reactant and the influence of factors like acid concentration. For example, the oxidation of thiosemicarbazide by N-chlorobenzamide (NCB) shows first-order kinetics in [NCB] but a fractional order in the thiosemicarbazide concentration. researchgate.net

The nucleophilic character of the hydrazine and the sulfur atom is central to many reactions. Mechanistic pathways often involve initial nucleophilic attack, followed by cyclization and elimination steps. For instance, the formation of certain heterocyclic systems may proceed via the initial alkylation of the sulfur atom. researchgate.net In other cases, such as the reaction of N,N-disubstituted hydrazines with naphthols, an unexpected N-N bond cleavage can occur under thermal conditions, leading to ortho-amination products. nih.gov Such mechanistic insights are critical for predicting product formation and developing selective transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Advanced Spectroscopic Techniques for Structural Analysis

The elucidation of the molecular structure of N,N-Diethylhydrazinecarbothioamide heavily relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments are anticipated. The ethyl groups would typically exhibit a quartet for the methylene (B1212753) protons (–CH₂–) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (–CH₃). The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atom. The protons attached to the hydrazine (B178648) nitrogen atoms (–NH–NH₂) would appear as exchangeable signals, often broad, with their chemical shifts being sensitive to solvent and concentration.

For comparison, the ¹H NMR spectrum of a related compound, N-Benzyl-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide, shows signals for the –NH protons at various chemical shifts, including a singlet for the NHN proton at 11.590 ppm and a signal for the CH₂–NH proton at 9.157 ppm. nih.gov In another example, 3,4-difluoroacetophenone thiosemicarbazone, the –NH₂ protons appear as a singlet at 8.1 ppm and the –NH proton as a broad singlet at 10.25 ppm. japsonline.com

Expected ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
–CH₃ (ethyl) ~1.2 Triplet (t)
–CH₂– (ethyl) ~3.4 Quartet (q)
–NH– Variable, broad Singlet (s)
–NH₂ Variable, broad Singlet (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show a signal for the thiocarbonyl carbon (C=S) at a significantly downfield chemical shift, typically in the range of 170-210 ppm. The carbons of the ethyl groups would appear in the aliphatic region, with the methylene carbon (–CH₂) being more deshielded than the methyl carbon (–CH₃).

For instance, in a series of 6-(3-thienyl) pyridine-2-carboxaldehyde-4N-ethyl thiosemicarbazones, the thiocarbonyl carbon (C=S) resonates at approximately 177 ppm. ukm.my In another study on coumarin-hybrid thiosemicarbazones, the C=S carbon is found in the range of 1212-1256 cm⁻¹ in the IR spectrum, which corresponds to a specific chemical shift range in ¹³C NMR. nih.gov

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C H₃ (ethyl) ~15
C H₂– (ethyl) ~40-50
C =S (thiocarbonyl) ~180-200

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, key vibrational bands are expected for the N-H, C-H, C-N, and C=S bonds. The N-H stretching vibrations of the primary and secondary amine groups in the hydrazine moiety would appear as distinct bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the ethyl groups would be observed around 2850-3000 cm⁻¹. The C=S stretching vibration, a key feature of the thiocarbamide group, is typically found in the range of 1050-1250 cm⁻¹.

In a study of salicylaldehyde (B1680747) thiosemicarbazone derivatives, the C=S stretching vibration was observed in the range of 1221-1229 cm⁻¹, and N-H stretching vibrations were seen between 3002 and 3250 cm⁻¹. nih.gov Similarly, for coumarin-hybrid thiosemicarbazones, the C=S band was identified between 1212 and 1256 cm⁻¹, and NH stretching was observed from 3125 to 3294 cm⁻¹. nih.govacs.org

Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (hydrazine) 3100 - 3400 Medium-Strong
C-H Stretch (alkane) 2850 - 3000 Medium-Strong
C=S Stretch (thiocarbonyl) 1050 - 1250 Medium-Strong
C-N Stretch 1250 - 1350 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiocarbonyl group (C=S) is a key chromophore. The n → π* transition of the C=S group typically appears as a weak absorption at longer wavelengths (around 300-400 nm), while the more intense π → π* transition occurs at shorter wavelengths.

For example, various thiosemicarbazone derivatives exhibit absorption maxima in the UV-Vis region. N-Benzyl-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide has a λₘₐₓ at 296 nm. nih.gov In a study of thiosemicarbazide (B42300) anion sensors, significant changes in the UV-visible absorption spectra were observed upon interaction with anions, with absorption maxima shifting depending on the electronic environment. rsc.org

Expected UV-Vis Absorption Data for this compound

Transition Expected Wavelength (λₘₐₓ, nm)
n → π* ~300 - 400
π → π* ~200 - 300

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique used to study species that have unpaired electrons. For this compound in its ground state, all electrons are paired. Therefore, it is diamagnetic and would not be expected to produce an EPR signal. This technique would only become relevant if the molecule were to be oxidized or reduced to form a radical species, or if it were to form a complex with a paramagnetic metal ion.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often resulting in the observation of the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. Common fragmentation pathways for such compounds could include the cleavage of the N-N bond, loss of the ethyl groups, and fragmentation of the hydrazinecarbothioamide core. The fragmentation of thiosemicarbazones often involves characteristic losses of small neutral molecules. researchgate.netrsc.orgrsc.org For instance, ESI-MS/MS analysis of metal complexes of thiosemicarbazones has been used to identify the metal-ligand stoichiometry and fragmentation pathways. nih.gov

Expected ESI-MS Data for this compound

Ion Description
[M+H]⁺ Protonated molecule
[M-C₂H₅]⁺ Loss of an ethyl group
[M-NH₂]⁺ Loss of the terminal amino group

X-ray Diffraction Crystallography for Precise Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the searched literature, this technique would provide a wealth of information if suitable crystals could be obtained.

A single-crystal X-ray diffraction study would reveal bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur atom, which dictate the crystal packing.

For comparison, the crystal structures of several related hydrazinecarbothioamide and thiosemicarbazone derivatives have been determined. For example, the crystal structure of (E)–2–(1–(4–fluorophenyl)ethylidene) hydrazine carbothioamide has been reported, providing detailed information on its molecular conformation and intermolecular interactions. banglajol.info Similarly, studies on 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have revealed how different substituents affect the molecular conformation and crystal packing. mdpi.com These studies highlight the importance of hydrogen bonding networks in stabilizing the crystal structures of such compounds.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of a newly synthesized chemical compound. It provides the mass percentages of the constituent elements, which allows for the verification of the compound's empirical and molecular formula. This stoichiometric verification is crucial for confirming that the synthesized molecule corresponds to the expected structure. The process involves combusting a small, precisely weighed sample of the compound in a controlled environment and quantifying the resulting combustion products, such as carbon dioxide, water, nitrogen oxides, and sulfur dioxide.

For this compound, with the molecular formula C₅H₁₃N₃S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms: Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). These calculated values serve as a benchmark against which experimentally determined values are compared. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the purity and correct stoichiometry of the compound. nih.gov

Interactive Data Table: Elemental Composition of this compound

The following table details the calculated elemental composition of this compound (Molecular Formula: C₅H₁₃N₃S; Molecular Weight: 147.24 g/mol ). Experimental values ("Found %") would typically be obtained from a CHNS elemental analyzer and listed alongside the theoretical percentages for direct comparison.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Calculated %Found %
CarbonC12.01560.0540.79Not Available
HydrogenH1.0081313.108.90Not Available
NitrogenN14.01342.0328.54Not Available
SulfurS32.06132.0621.77Not Available
Total 147.24 100.00

Note: "Not Available" indicates that specific experimental (found) values for this compound were not located in the searched scientific literature.

The data demonstrates the expected mass contribution of each element to the total molecular weight of the compound. In a research context, scientists would synthesize the compound and then submit a purified sample for elemental analysis. The resulting data, the "Found %," would be scrutinized against the "Calculated %" in this table. A successful synthesis and purification would yield experimental values very close to the theoretical percentages, thus verifying the stoichiometry of this compound.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Reactivity Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sdiarticle5.comresearchgate.net DFT studies on N,N-Diethylhydrazinecarbothioamide and related structures help in understanding its stability, reactivity, and the nature of its chemical bonds. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.comirjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for molecular stability. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net

For molecules similar to this compound, the HOMO is often localized on the electron-rich sulfur and nitrogen atoms of the hydrazinecarbothioamide moiety. sdiarticle5.com This indicates that these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the molecular backbone. The specific energy values for HOMO, LUMO, and the energy gap for this compound would require specific DFT calculations, but the general principles of frontier orbital analysis provide a framework for understanding its reactivity. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data for this compound)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from an inhibitor molecule to a metal surface. For a hydrazinecarbothioamide derivative acting as a corrosion inhibitor, a positive ΔN value indicates electron donation to the metal surface. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors (Hypothetical Data for this compound)

DescriptorValue
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.377
Electrophilicity Index (ω)2.79
Electron Transfer Capacity (ΔN) vs. Fe0.45

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. youtube.comresearchgate.net The ESP map plots the electrostatic potential onto the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In molecules containing a hydrazinecarbothioamide group, these negative potentials are typically located around the sulfur and nitrogen atoms due to their high electron density and lone pairs of electrons. sdiarticle5.comresearchgate.net

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the ESP surface would highlight the nucleophilic character of the sulfur and nitrogen atoms, making them key sites for interactions such as adsorption on a metal surface in corrosion inhibition. sdiarticle5.com

Molecular Dynamics (MD) and Monte Carlo Simulations for Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movement and interactions of atoms and molecules over time. arxiv.orgdovepress.com These simulations provide insights into the intermolecular forces and the dynamic behavior of this compound in different environments. nih.govnih.gov

In the context of corrosion inhibition, MD and MC simulations can model the adsorption of inhibitor molecules on a metal surface. nih.gov These simulations can determine the most stable adsorption configuration, calculate the adsorption energy, and visualize the interaction between the inhibitor and the surface atoms. For similar thiosemicarbazide (B42300) derivatives, MC simulations have shown strong adsorption energies, indicating the formation of a stable protective layer on the metal surface. sdiarticle5.com The simulations can also reveal the role of different functional groups in the adsorption process.

Molecular Docking Studies on Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery and design to understand the binding mechanism and affinity of a ligand to its biological target. nih.gov

For hydrazinecarbothioamide derivatives, molecular docking studies have been employed to investigate their potential as enzyme inhibitors. nih.gov For instance, studies on chromen-linked hydrazine (B178648) carbothioamides have shown that the hydrazinecarbothioamide moiety plays a crucial role in binding to the active site of α-glucosidase through hydrogen bonding and other interactions. nih.gov Docking analysis can identify key amino acid residues involved in the interaction and help in optimizing the molecular structure for better binding affinity.

Theoretical Prediction of Chemical Efficacy (e.g., Corrosion Inhibition)

Theoretical calculations, particularly DFT, are powerful tools for predicting the efficacy of organic molecules as corrosion inhibitors. researchgate.netuobaghdad.edu.iq By calculating various quantum chemical parameters, it is possible to correlate the molecular structure of an inhibitor with its inhibition efficiency.

The theoretical prediction of corrosion inhibition efficiency is based on the idea that the adsorption of an inhibitor on a metal surface is facilitated by electron donation from the inhibitor to the metal and electron acceptance by the inhibitor from the metal. researchgate.net

High EHOMO: A high HOMO energy indicates a greater tendency to donate electrons to the unoccupied d-orbitals of the metal, leading to better inhibition efficiency.

Low ELUMO: A low LUMO energy suggests a higher ability to accept electrons from the metal surface.

Small HOMO-LUMO Gap (ΔE): A small energy gap facilitates adsorption on the metal surface, enhancing inhibition efficiency.

High Dipole Moment (μ): A high dipole moment can increase the adsorption of the inhibitor on the metal surface.

Mulliken Charges: Analysis of the Mulliken charges on the atoms of the inhibitor molecule can identify the specific atoms that are the primary sites of interaction with the metal surface. researchgate.net For hydrazinecarbothioamide derivatives, the sulfur and nitrogen atoms typically carry significant negative charges, making them the active centers for adsorption. sdiarticle5.com

By comparing these theoretical parameters for different inhibitor molecules, it is possible to rank their potential corrosion inhibition performance before conducting experimental studies. sdiarticle5.com

Coordination Chemistry of N,n Diethylhydrazinecarbothioamide and Its Metal Complexes

Ligand Design Principles for Targeted Metal Coordination

The design of ligands like N,N-Diethylhydrazinecarbothioamide for specific metal coordination is guided by several key principles. The presence of multiple donor atoms, in this case, nitrogen and sulfur, allows for chelation, where the ligand binds to a central metal ion at two or more points to form a stable, ring-like structure. wikipedia.org This "chelate effect" results in significantly more stable complexes compared to those formed with monodentate ligands, which only bind at a single point. wikipedia.org

The electronic and steric properties of the ligand can be fine-tuned to target specific metal ions. For this compound, the diethyl groups on one of the nitrogen atoms introduce steric bulk, which can influence the geometry of the resulting metal complex. Furthermore, the electronic properties of the hydrazine (B178648) and thiocarbonyl groups dictate the ligand's donor strength and its preference for certain types of metal ions, often classified as hard or soft acids and bases. The ability of the thiosemicarbazide (B42300) backbone to exist in both thione and thiol tautomeric forms adds another layer of versatility, allowing for coordination as a neutral molecule or as a deprotonated, anionic ligand. nih.gov This adaptability is crucial for stabilizing different oxidation states of the coordinated metal ion.

The design can also incorporate additional functional groups to enhance specific properties. For instance, attaching aromatic rings or other coordinating groups can modify the electronic structure and solubility of the complexes, or introduce further coordination sites. nih.gov Covalent bonding is generally preferred over non-covalent interactions for functionalizing surfaces or creating stable drug-delivery systems. nih.gov

Synthesis and Characterization of Metal Coordination Compounds

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties are then elucidated using a variety of analytical techniques.

Chelation Mechanisms and Binding Modes of Hydrazinecarbothioamide Ligands

Hydrazinecarbothioamide ligands, including the N,N-diethyl derivative, are known for their versatile coordination behavior. They can act as bidentate ligands, coordinating to a metal ion through the sulfur atom of the thiocarbonyl group and one of the nitrogen atoms of the hydrazine moiety. nih.gov This N,S-chelation typically results in the formation of a stable five-membered ring. nih.govntu.edu.tw

The specific binding mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. For instance, in some cases, these ligands can act as monodentate donors, binding only through the sulfur atom. In multinuclear complexes, they can also act as bridging ligands, connecting two or more metal centers. researchgate.net The thione-thiol tautomerism is a key aspect of their chelation chemistry, with the deprotonated thiol form acting as an anionic ligand that can neutralize the charge of a cationic metal center. nih.gov

Complexation with Various Transition Metal Ions (e.g., Zn(II), Cu(II), Re(I), Mn(II), Ni(II), Fe(III), Co(II))

This compound and related hydrazinecarbothioamide ligands form stable complexes with a wide range of transition metals.

Zn(II): Zinc(II) complexes with hydrazinecarbothioamide-based ligands have been synthesized and structurally characterized. For example, a 2D polymeric structure has been observed for a Zn(II) complex with a Schiff base derived from a hydrazone, where the zinc ion is coordinated through nitrogen and oxygen atoms. nih.gov In other cases, zinc complexes with dithiocarbamate (B8719985) ligands, which share the sulfur donor atom, have shown distorted trigonal bipyramidal and tetrahedral geometries. researchgate.net

Cu(II): Copper(II) complexes of hydrazinecarbothioamides have been extensively studied. These complexes often exhibit square-planar or octahedral geometries. nih.govajol.info The ligand typically acts as a monobasic tridentate or bidentate ligand. nih.gov Magnetic moment measurements of Cu(II) complexes are consistent with a d⁹ system, indicating the presence of a single unpaired electron. nih.gov

Re(I) and other heavy metals: While specific information on Re(I) complexes with this compound is limited, related thiosemicarbazone ligands have been shown to coordinate to ruthenium and osmium, which are in the same group as rhenium. ntu.edu.tw These complexes are often diamagnetic and exhibit intense metal-to-ligand charge-transfer bands. ntu.edu.tw

Mn(II): Manganese(II) complexes with Schiff base derivatives of hydrazinecarbothioamide have been synthesized. In one instance, a binuclear Mn(II) complex with a distorted octahedral geometry was reported, where each manganese ion is coordinated to two bidentate Schiff base ligands. nih.gov

Ni(II): Nickel(II) complexes with thiosemicarbazone ligands can adopt various geometries, including square planar and octahedral. nih.gov The ligand can act as a neutral bidentate ligand or, upon deprotonation, as a tridentate ligand. nih.govresearchgate.net

Fe(III): Iron complexes with related ligands have been investigated. For instance, bimetallic iron complexes with a dinucleating ligand containing carboxyamido groups have shown structural differences in both their primary and secondary coordination spheres. nih.gov

Co(II): Cobalt(II) complexes with thiosemicarbazone-type ligands have been synthesized and characterized. researchgate.net These complexes can exhibit octahedral geometries. researchgate.net In dinuclear cobalt complexes, each metal center can have a different primary coordination sphere. nih.gov

Analysis of Structural Diversity and Geometric Configurations of Metal Complexes

The metal complexes of this compound and its analogs exhibit a rich structural diversity, with the geometric configuration around the metal center being influenced by the coordination number and the nature of the ligand and metal ion.

Commonly observed geometries include:

Octahedral: This is a frequent coordination geometry for transition metal complexes, including those with Mn(II), Ni(II), and Co(II). nih.govnih.govresearchgate.net

Square Planar: This geometry is often found in complexes of d⁸ metal ions like Ni(II) and Cu(II). nih.govajol.info

Tetrahedral: This configuration is also possible, particularly for Zn(II) complexes. researchgate.net

Distorted Geometries: In many cases, the ideal geometries are distorted due to the constraints of the chelating ligand and steric hindrance from substituents. For example, distorted trigonal bipyramidal and tetrahedral geometries have been observed in zinc complexes. researchgate.net

The formation of mononuclear or binuclear complexes can also depend on the experimental conditions and the ligand-to-metal ratio. researchgate.net In binuclear complexes, the hydrazinecarbothioamide ligand can act as a bridge between the two metal centers. researchgate.net The structural diversity is further enhanced by the possibility of the ligand coordinating in either its neutral thione form or its deprotonated thiolate form. nih.gov

Spectroscopic and Electrochemical Properties of this compound Coordination Compounds

Spectroscopic and electrochemical techniques are indispensable for the characterization of this compound coordination compounds.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(N-H) stretching frequencies upon complexation provides evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. researchgate.netnih.gov The appearance of new bands in the far-IR region can be attributed to the formation of M-S and M-N bonds.

UV-Visible Spectroscopy: The electronic spectra of these complexes typically show intense bands in the UV region due to intra-ligand π→π* and n→π* transitions. nih.govajol.info In the visible region, d-d transitions and metal-to-ligand charge transfer (MLCT) bands can be observed, which provide information about the geometry and electronic structure of the complex. ntu.edu.twnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure in solution. nih.gov Shifts in the chemical shifts of the protons and carbons near the coordination sites confirm the binding of the ligand to the metal. nih.gov

Electrochemical Properties:

Cyclic Voltammetry: This technique is employed to study the redox behavior of the metal complexes. Many transition metal complexes of thiosemicarbazones exhibit reversible or quasi-reversible redox processes, corresponding to the oxidation or reduction of the metal center or the ligand. ntu.edu.tw For instance, ruthenium and osmium complexes of thiosemicarbazones show a reversible metal(II)-metal(III) oxidation. ntu.edu.tw The redox potentials can be tuned by modifying the substituents on the ligand.

Organometallic Chemistry of Hydrazinecarbothioamide Ligands and their Reactivity

The organometallic chemistry of hydrazinecarbothioamide ligands involves the formation of complexes with a direct metal-carbon bond. While the primary focus is often on coordination chemistry, these ligands can also be incorporated into organometallic frameworks.

The reactivity of these coordination compounds is a broad area of investigation. Some key aspects include:

Ligand Substitution Reactions: The coordinated hydrazinecarbothioamide ligand can sometimes be displaced by other ligands, or conversely, it can displace other ligands from a metal's coordination sphere. nih.gov The kinetics and thermodynamics of these substitution reactions provide insights into the stability of the complexes.

Redox Reactions: As established by electrochemical studies, many of these complexes can undergo redox reactions at the metal center or the ligand. This reactivity is crucial for their potential applications in catalysis and as redox-active materials.

Catalytic Activity: Metal complexes of thiosemicarbazones have been explored as catalysts in various organic transformations. The ability of the metal center to cycle between different oxidation states is often key to their catalytic function.

Applications of this compound in Advanced Materials and Catalysis

This compound, a derivative of hydrazinecarbothioamide, is a compound of interest in the development of advanced materials and catalytic systems. Its molecular structure, featuring nitrogen and sulfur heteroatoms, provides key functionalities for applications ranging from preventing metal corrosion to acting as a building block for novel materials. This article explores the investigated and potential applications of this compound in these specialized fields.

Conclusion

N,N-Diethylhydrazinecarbothioamide is a chemical compound with significant untapped potential. Based on the extensive research on its analogues, it is poised to be a valuable ligand in coordination chemistry and a versatile building block in organic synthesis. Its derivatives and metal complexes are expected to exhibit a range of biological activities, making it a compelling target for future research in medicinal chemistry. The synthesis, detailed structural characterization, and systematic investigation of the properties of this compound and its derivatives are crucial next steps to fully realize its scientific potential.

Environmental Considerations and Remediation Potential

Mechanisms of Degradation and Environmental Fate (Drawing from related compound studies)

The environmental fate of N,N-Diethylhydrazinecarbothioamide is likely influenced by the chemical characteristics of its core functional groups: the hydrazine (B178648) moiety and the carbothioamide (thiourea) structure.

Hydrazine Moiety Degradation: The hydrazine component is susceptible to environmental degradation through several mechanisms. Studies on hydrazine (N₂H₄) show that its primary degradation pathway in aqueous systems is a four-electron oxidation to nitrogen gas (N₂) by oxygen. researchgate.net This process, however, is slow in pure water and is significantly accelerated by catalysts like copper (II) ions and phosphate. researchgate.net The rate of oxidation is also dependent on pH, with hydrazine solutions being unstable in neutral or alkaline conditions but more stable under acidic conditions or in the absence of oxygen. researchgate.net The degradation can also proceed via a one-electron oxidation pathway, which leads to the formation of ammonia (B1221849) (NH₃) as a byproduct. researchgate.net

In biological systems, hydrazine derivatives can be metabolized by various enzymes, including cytochrome P450, monoamine oxidase, and peroxidases. nih.gov This biotransformation can lead to the formation of free radical species. nih.gov The presence of metal ions, such as iron and copper, can also activate hydrazines, contributing to their oxidation and degradation. nih.gov

Thiourea (B124793) Moiety Degradation: The thiourea group also plays a significant role in the compound's environmental behavior. Thiourea derivatives are recognized for their applications in agriculture and are often considered to have a degree of environmental sustainability due to their tendency to degrade. acs.org The degradation can involve the cleavage of the C=S bond, a process known as desulfurization. This reaction can be influenced by factors such as pH, temperature, the presence of oxidizing agents, and metal ions. nih.gov For some related compounds, like Ethylene Thiourea (a metabolite of certain fungicides), environmental fate is a key area of study to understand its persistence and transport in soil and water.

The interaction with soil components is another critical aspect of environmental fate. Hydrazine and its derivatives have been shown to interact with soil constituents like clay minerals and hematite, which can affect their persistence and transport. researchgate.net These interactions, likely involving electrostatic forces and hydrogen bonding, can sometimes protect the hydrazine compounds from degradation. researchgate.net

Potential in Environmental Contaminant Removal Technologies

The structural features of this compound, specifically the sulfur and nitrogen atoms in the thiocarbamoyl group, suggest a strong potential for use in environmental remediation, particularly for the removal of heavy metal contaminants. Thiourea and its derivatives, including thiosemicarbazones, are well-established as effective chelating agents for a variety of toxic heavy metal ions. nih.govresearchgate.netnih.gov

These compounds can form stable complexes with metal ions, effectively removing them from aqueous solutions. nih.gov The efficacy of these molecules stems from the ability of the sulfur and nitrogen atoms to act as donor sites, binding to metal ions. researchgate.netmdpi.com

Applications in Adsorption Technologies: Research has demonstrated the successful application of thiosemicarbazone and thiourea derivatives in contaminant removal systems.

Heavy Metal Sequestration: Derivatives have been used for the simultaneous removal of cadmium (Cd(II)) and lead (Pb(II)) from water and food samples. nih.gov

Modified Adsorbents: To enhance their practical application, these chelating agents are often immobilized on solid supports. For instance, modifying graphene oxide with thiosemicarbazide (B42300) creates a nanocomposite with a high affinity for copper (Cu²⁺) and lead (Pb²⁺) ions. researchgate.net This modified adsorbent showed effective reusability for multiple cycles. researchgate.net Similarly, 2-imino-4-thiobiuret–partially reduced graphene oxide has demonstrated exceptional selectivity for mercury (Hg(II)) removal. acs.org

Framework Materials: Zeolitic imidazolate frameworks (ZIFs) functionalized with thiosemicarbazide have shown remarkable efficiency and capacity for removing mercury(II) from water. rsc.org

The table below summarizes the performance of various thiourea and thiosemicarbazide-based materials in heavy metal removal, illustrating their potential.

Adsorbent MaterialTarget Contaminant(s)Key FindingsReference
N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone (ECCT)Cd(II), Pb(II)Forms extractable complexes at pH 6.0, enabling simultaneous removal. nih.gov
Graphene oxide-thiosemicarbazide (mGO-TSC)Cu(II), Pb(II)Adsorption efficiency reached 85% for Cu(II) and 81.7% for Pb(II) after four cycles of reuse. researchgate.net
Thiosemicarbazone-functionalized Zeolitic Imidazolate Framework (TSC-ZIF)Hg(II)Achieved up to 97% removal of mercury(II) in two hours with a high adsorption capacity of 1667 mg/g. rsc.org
2-imino-4-thiobiuret–partially reduced graphene oxide (IT-PRGO)Hg(II), Cu(II), Pb(II), Cr(VI), As(V)Exceptional selectivity and high capacity (624 mg/g) for Hg(II). Easily regenerated. acs.org

Conceptual Role in Bioremediation and Nanoremediation Systems

The potential of this compound extends to advanced remediation strategies like bioremediation and nanoremediation.

Bioremediation: Bioremediation utilizes microorganisms to break down environmental pollutants. jmb.or.kr While direct biodegradation of this compound has not been studied, the degradation of related compounds suggests possibilities. For instance, the biodegradation of the insect repellent N,N-Diethyl-m-toluamide (DEET) by fungi and bacteria is an active area of research. nih.gov Conceptually, microbial strains could be identified or engineered that are capable of metabolizing this compound, potentially using it as a source of carbon or nitrogen. Bioremediation processes are often enhanced by adding organic amendments like compost, which supply nutrients to stimulate microbial activity. jmb.or.kr

Nanoremediation: Nanoremediation involves the use of engineered nanomaterials to clean up contaminated sites. frontiersin.org This field offers a promising platform for leveraging the chelating properties of this compound.

Functionalized Nanoparticles: The compound could be used as a functionalizing agent, similar to how thiosemicarbazide is grafted onto graphene oxide. researchgate.netacs.org By attaching this compound to the surface of nanomaterials such as nano-zero-valent iron, carbon nanotubes, or metal oxides (e.g., Fe₂O₃, TiO₂), highly selective and efficient adsorbents for heavy metals could be created. frontiersin.org These functionalized nanoparticles would combine a high surface area with strong chemical affinity for specific contaminants.

Synthesis of Nanocrystals: Substituted thiourea compounds serve as precursors for synthesizing metal sulfide (B99878) nanocrystals. researchgate.net The reactivity of the thiourea derivative can control the nucleation and growth of the nanoparticles. researchgate.net This suggests a role for this compound as a sulfur source in the controlled synthesis of specific nanomaterials for catalytic or sequestration applications.

The conceptual application in nanoremediation is based on creating systems where the nanoparticle provides the high surface area and reactivity, while the this compound coating provides the selectivity for capturing target pollutants like heavy metals.


Biological Activity and Molecular Mechanisms

Antimicrobial Efficacy and Molecular Reactivity Studies

Thiosemicarbazide (B42300) derivatives have demonstrated notable efficacy against a wide spectrum of microbes, including bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the survival and growth of many microorganisms.

Research into related compounds has shown that the antimicrobial activity is influenced by the nature of the substituents on the thiosemicarbazide core. For instance, a series of novel dithiocarbamate-containing 4H-chromen-4-one derivatives were synthesized and evaluated for their antibacterial activity against several plant pathogens. nih.gov The results indicated that many of these compounds exhibited significant inhibitory effects. nih.gov Specifically, certain derivatives were found to be more potent than commercial bactericides like thiodiazole copper and bismerthiazol. nih.gov Scanning electron microscopy revealed that these compounds could cause the rupture or deformation of bacterial cell membranes, suggesting a mechanism that disrupts cellular integrity. nih.gov

Similarly, hydrazide-hydrazone derivatives, which share a structural resemblance to thiosemicarbazides, have been shown to possess a broad spectrum of bioactivity, including antibacterial and antifungal properties. nih.govnih.gov The activity of these compounds is often linked to their molecular structure, with different substitutions leading to varied efficacy against different microbial strains. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Thiosemicarbazide-Related Derivatives

Compound/Derivative Class Target Microorganism Observed Effect Reference
Dithiocarbamate-containing 4H-chromen-4-ones Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri Good inhibitory effects, with some compounds outperforming commercial agents. nih.gov nih.gov

Anti-cancer Activities at the Cellular Level and Identification of Molecular Targets

The anti-cancer potential of thiosemicarbazides and their derivatives is a significant area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms. nih.govijper.orgmdpi.com

One of the key mechanisms of anti-cancer activity is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By targeting this enzyme, thiosemicarbazones can effectively halt cell proliferation. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-known example that has progressed to clinical trials. nih.gov

Another important anti-cancer mechanism involves the chelation of metal ions, particularly copper. The metabolite of the drug Disulfiram, diethyldithiocarbamate (B1195824) (DDC), which is structurally related to N,N-Diethylhydrazinecarbothioamide, forms a cytotoxic complex with copper. nih.govresearchgate.net This complex, Cu(DDC)₂, has been shown to inhibit proteasome function and induce apoptosis in cancer cells. nih.govresearchgate.net

Furthermore, some thiosemicarbazide derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and by targeting other key cellular pathways. For example, a novel thiosemicarbazone derivative, C4, was shown to be effective against colon cancer cells. nih.gov Studies on other derivatives have identified their ability to inhibit enzymes like topoisomerase, which are vital for managing DNA topology during replication and transcription. ijper.org

Table 2: Anti-cancer Activity and Molecular Targets of Thiosemicarbazide-Related Derivatives

Compound/Derivative Class Cancer Cell Line Molecular Target/Mechanism Reference
Triapine (a thiosemicarbazone) Various Ribonucleotide Reductase Inhibition nih.gov
Diethyldithiocarbamate (DDC) Various Proteasome Inhibition, Apoptosis Induction (as Cu(DDC)₂) nih.govresearchgate.net
2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide (C4) Colon Cancer Cells Cytotoxicity nih.gov
Acridine Thiosemicarbazides Various DNA Intercalation, Topoisomerase I and II Inhibition ijper.org

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiosemicarbazide derivatives. These studies have revealed that modifications to different parts of the molecule can significantly impact their efficacy and selectivity.

For anti-cancer activity, SAR studies on a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showed that compounds with electron-withdrawing groups (like halides) at the C5 position of the isatin (B1672199) ring exhibited more potent anti-cancer and antioxidant activities compared to those with substitutions at the C7 position. nih.gov This suggests that the electronic properties and position of substituents play a key role in their biological function. nih.gov

In the context of antimicrobial activity, the length of the alkyl substituent in N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides was found to be directly related to their antimicrobial efficacy. This highlights the importance of lipophilicity and steric factors in the interaction of these molecules with microbial targets.

The development of formamidine (B1211174) pesticides, which share some structural similarities with the hydrazinecarbothioamide core, has also been guided by SAR studies. nih.gov These studies have helped in understanding how structural modifications affect their toxicity to target organisms and their stability. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are fundamental for the separation of N,N-Diethylhydrazinecarbothioamide from complex matrices, ensuring accurate quantification and identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiosemicarbazide (B42300) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase and a polar mobile phase. For compounds like this compound, a C18 column is frequently the stationary phase of choice. nih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the analysis, can be employed to achieve optimal separation. nih.gov

Gas Chromatography (GC) offers a high-resolution separation technique, particularly for volatile and thermally stable compounds. However, hydrazine (B178648) derivatives like this compound can be polar and thermally labile, often requiring a derivatization step to enhance their volatility and stability for GC analysis. nih.govresearchgate.net Derivatization with reagents such as acetone (B3395972) can convert the analyte into a more suitable form for GC. nih.gov The choice of the GC column is critical, with capillary columns like the DB-WAX series providing efficient separation. youtube.com

A comparative overview of typical HPLC and GC parameters for the analysis of related compounds is presented in Table 1.

Table 1: Representative Chromatographic Conditions for the Analysis of Thiosemicarbazide Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) nih.govCapillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.5 µm) youtube.com
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic Acid nih.govHelium youtube.com
Flow Rate 1.0 mL/min nih.gov1.5 mL/min youtube.com
Detection UV at specific wavelengths (e.g., 254 nm, 320 nm) nih.govorientjchem.orgFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Ambient or controlled column oven (e.g., 30 °C)Temperature-programmed oven (e.g., starting at 50°C) youtube.com
Injection Volume 10-20 µL nih.gov1-2 µL

Optimized Sample Preparation and Extraction Methodologies (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE))

Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte before analysis, thereby improving the accuracy and sensitivity of the method.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For thiosemicarbazide-related compounds, various sorbents can be employed, including C18 and polymeric phases. researchgate.net The choice of sorbent and elution solvents is optimized to achieve high recovery of the analyte.

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, which is then separated and concentrated. The efficiency of LLE depends on the partition coefficient of the analyte and the choice of the extraction solvent.

The selection of the appropriate extraction method depends on the nature of the sample matrix and the physicochemical properties of this compound.

Method Development and Validation Protocols for Purity and Quantitative Determination

The development and validation of analytical methods are essential to ensure that they are reliable, accurate, and reproducible for their intended purpose. nih.govwdh.ac.id Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgnih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A good correlation coefficient (r² > 0.99) is typically required. youtube.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

A representative summary of method validation parameters for the analysis of related compounds is provided in Table 2.

Table 2: Typical Method Validation Parameters for the Quantitative Determination of Thiosemicarbazide Derivatives

ParameterTypical Acceptance CriteriaRepresentative Value for Related Compounds
Linearity (r²) > 0.99> 0.999 youtube.com
Accuracy (% Recovery) 80 - 120%79 - 117% nih.gov
Precision (% RSD) < 15%2.7 - 5.6% nih.gov
Limit of Quantitation (LOQ) Dependent on application0.1 ppm nih.gov

Q & A

Q. What are the optimized synthetic routes for preparing N,N-Diethylhydrazinecarbothioamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting hydrazinecarbothioamide derivatives with alkyl halides (e.g., bromoacetophenones) under reflux conditions in polar aprotic solvents like DMF or DMSO. For example, reactions with 2-bromoacetophenones yield derivatives through S-alkylation, confirmed by FT-IR and NMR spectroscopy . Optimization requires controlling stoichiometry (1:1 molar ratio of hydrazinecarbothioamide to alkyl halide) and reaction time (6–12 hours at 80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • FT-IR : Identifies functional groups (e.g., ν(C=S) at ~1170–1180 cm⁻¹, ν(N–H) at ~3200–3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent environments (e.g., methyl protons at δ 1.2–1.4 ppm, thiourea NH protons at δ 9.5–10.5 ppm) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C₅H₁₁N₃S: 146.08 m/z) .
  • Elemental Analysis : Ensures stoichiometric C, H, N, S ratios (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of vapors/dust.
  • Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
  • Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NH proton splitting in NMR) arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : To detect dynamic equilibria (e.g., thione-thiol tautomerism) .
  • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond lengths: C=S ~1.68 Å, N–N ~1.38 Å) .
  • Computational Modeling (DFT) : Correlates experimental data with optimized geometries (e.g., B3LYP/6-31G* basis set) .

Q. What strategies are effective for analyzing coordination behavior with transition metals?

Methodological Answer: this compound acts as a multidentate ligand via S and N donors. Experimental approaches:

  • Molar Conductivity : Assesses electrolyte type (e.g., 1:2 metal-ligand complexes show non-electrolytic behavior in DMSO) .
  • Magnetic Susceptibility : Determines metal oxidation states (e.g., Cu(II) complexes with μeff ~1.73 BM) .
  • Single-Crystal XRD : Reveals binding modes (e.g., square planar vs. octahedral geometries) .

Q. How can reaction byproducts from heterocyclic synthesis be minimized?

Methodological Answer: Side reactions (e.g., cyclization to pyrazoles or triazoles) are mitigated by:

  • Controlled pH : Maintain neutral conditions (pH 6–7) to avoid acid/base-catalyzed pathways .
  • Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to reduce nucleophilic interference .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C over 2 hours) suppresses competing reactions .

Q. What computational tools predict biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screens interactions with targets (e.g., DNA gyrase or topoisomerase IV) using PDB structures .
  • QSAR Models : Relate substituent effects (e.g., Hammett σ constants) to IC₅₀ values for antimicrobial activity .
  • ADMET Prediction (SwissADME) : Evaluates pharmacokinetic properties (e.g., bioavailability score >0.55) .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data in metal complex studies?

Methodological Answer: Variability arises from cell line specificity or redox-active metal centers. Solutions include:

  • Standardized Assays : Use MTT/PrestoBlue with consistent incubation times (24–48 hours) .
  • Control for ROS : Add antioxidants (e.g., NAC) to isolate ligand-specific cytotoxicity .
  • Comparative IC₅₀ Tables : Normalize data against reference drugs (e.g., cisplatin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.